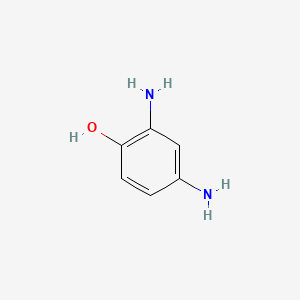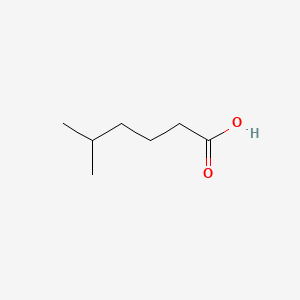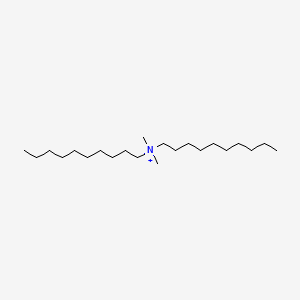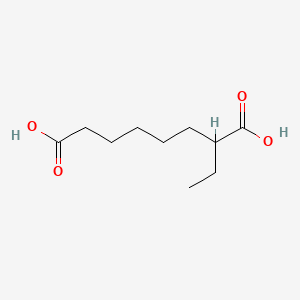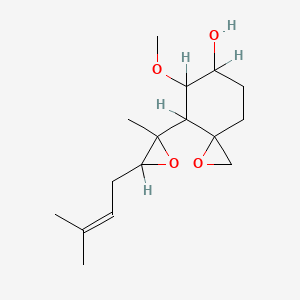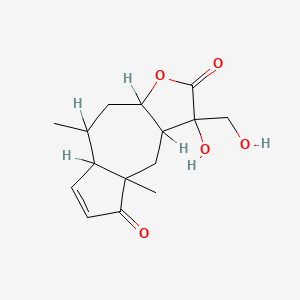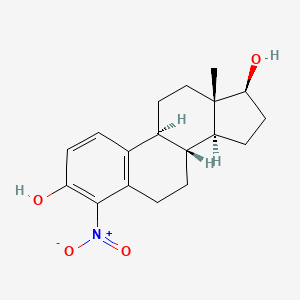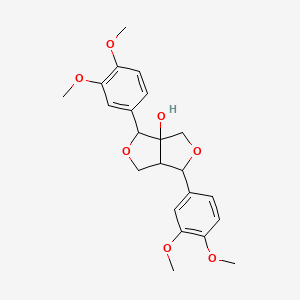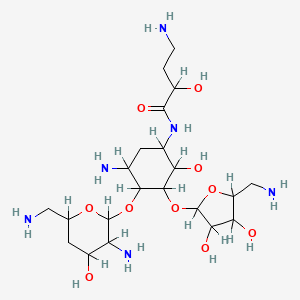
5-A-4-Ddba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-A-4-Ddba is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through a rigorous synthesis method, and its mechanism of action has been studied extensively.
Scientific Research Applications
5-A-4-Ddba has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, it has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, it has been shown to have catalytic properties, making it a potential candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 5-A-4-Ddba is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-A-4-Ddba are complex and depend on the specific application. In medicine, it has been shown to induce apoptosis, or programmed cell death, in tumor cells. In agriculture, it has been shown to disrupt the nervous system of insects, leading to paralysis and death. In materials science, it has been shown to catalyze various chemical reactions, leading to the formation of new compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-A-4-Ddba in lab experiments include its high purity and specificity, allowing for accurate and reproducible results. Additionally, its synthetic nature allows for easy modification and optimization for specific applications. However, its limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For research include further studies on its potential as a cancer treatment, natural pesticide, and catalyst, as well as the synthesis of new derivatives with improved properties.
Synthesis Methods
The synthesis method of 5-A-4-Ddba involves several steps, including the reaction of 4,4-dimethyl-1-pentene with acetic anhydride, followed by the reaction with 5-amino-2,4-dihydroxybenzoic acid (DDBA). This results in the formation of 5-A-4-Ddba, which is then purified through various techniques, such as column chromatography and recrystallization.
properties
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-4-8(25)17(36-20-13(26)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPNNTVUJAOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)N)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970827 |
Source


|
| Record name | 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55480-22-3 |
Source


|
| Record name | 5''-Amino-4',5''-dideoxybutirosin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055480223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)

![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)
